
ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C11H19N5O2. This compound features a tetrazole ring, which is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Tetrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the tetrazole ring is considered a biomimic of the carboxylic acid functional group, and the tetrazole moiety is metabolically more stable than the carboxylic acid group . This suggests that the compound may exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The tetrazole motif in ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows the compound to penetrate more easily through cell membranes .
Cellular Effects
For example, they can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Tetrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tetrazoles are generally resistant to biological degradation, which suggests that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Tetrazoles have been shown to exhibit a wide range of biological activities, suggesting that their effects may vary with dosage .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may interact with enzymes or cofactors involved in metabolic pathways .
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which suggests that they may be readily transported and distributed within cells and tissues .
Subcellular Localization
The lipid solubility of tetrazolate anions suggests that they may be localized to lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the cycloaddition reaction between a nitrile and an azide, forming the tetrazole ring . This reaction is often catalyzed by Lewis acids or amine salts to generate the tetrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted carbamates .
Scientific Research Applications
Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antihypertensive properties due to its interaction with angiotensin II receptors.
Industry: Utilized in the development of high-energy materials and propellants.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Known for its potent antihypertensive activity.
5-(2-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole: Exhibits significant analgesic activity.
Uniqueness
Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is unique due to its specific combination of a tetrazole ring and a carbamate group, which imparts distinct chemical and biological properties. Its stability and versatility make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIZTMJQWZCMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
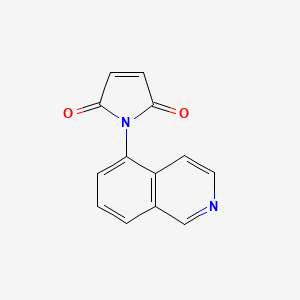
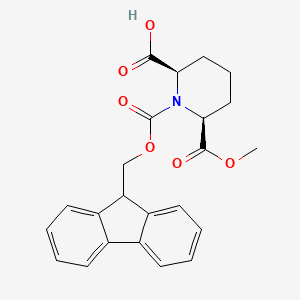
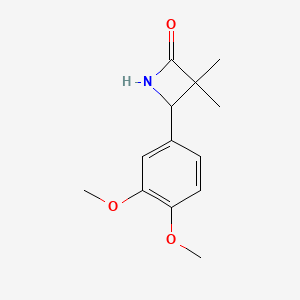
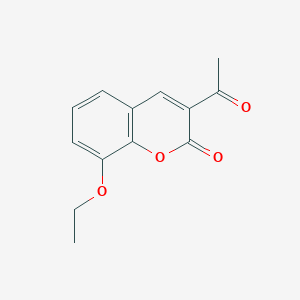

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2705117.png)
![14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2705119.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)
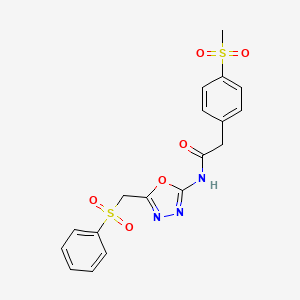

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2705130.png)
